1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine - 1135437-92-1

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-3109275
CAS Number: 1135437-92-1
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: One common approach involves the condensation of substituted 2-aminopyrroles with 1,3-dicarbonyl compounds, β-oxo-esters, or diethyl malonate in the presence of hydrochloric acid. []
  • Cyclization reactions: Another strategy utilizes the cyclization of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes with lead tetraacetate to yield pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. []
  • Cascade heterocyclization: This method utilizes 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN) with aliphatic thiols or methyl mercaptoacetate to obtain substituted pyrrolo[3,4-c]pyridine and pyrrolo[3,4-d]thieno[2,3-b]pyridine derivatives. []
Applications
  • Medicinal chemistry: This class of compounds has demonstrated potential as inhibitors of various enzymes and receptors, making them attractive scaffolds for drug discovery. For example, they have been explored as potential therapeutic agents for cancer, inflammatory diseases, and neurological disorders. [, , , , ]

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f)

  • Compound Description: This compound is a nortopsentin analog and a cyclin-dependent kinase 1 inhibitor. [] It demonstrated potent antitumor activity in preclinical models of diffuse malignant peritoneal mesothelioma (DMPM). [] Specifically, it inhibited DMPM cell proliferation, triggered caspase-dependent apoptosis, and reduced the expression of the antiapoptotic protein survivin. []

3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f)

  • Compound Description: Similar to 1f, this compound is a nortopsentin analog and a cyclin-dependent kinase 1 inhibitor with antitumor activity against DMPM. [] It demonstrated efficacy in reducing DMPM cell proliferation, inducing apoptosis, and synergizing with paclitaxel for enhanced cytotoxic effects. []

3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)

  • Compound Description: This nortopsentin analog is another potent cyclin-dependent kinase 1 inhibitor with promising antitumor activity against DMPM. [] It effectively inhibited tumor growth in a mouse model of DMPM. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

  • Compound Description: Identified as a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor, this compound exhibited significant antitumor activity against colorectal cancer. [] Mechanistically, it targets CDK8, indirectly inhibiting β-catenin activity and consequently downregulating the WNT/β-catenin signaling pathway. [] This leads to cell cycle arrest and tumor growth inhibition. [] The compound also displayed good bioavailability and low toxicity. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)

  • Compound Description: This compound is a potent platelet-derived growth factor (PDGF) inhibitor, specifically targeting the PDGF receptor beta (PDGF-βR). [] It exhibits strong inhibitory activity against PDGF-induced cell proliferation and autophosphorylation. []

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one Derivatives

  • Compound Description: This series of compounds represents derivatives of 7d-6, designed to further explore the structure-activity relationships and optimize its inhibitory activity against PDGF-βR. [] Some derivatives exhibited enhanced potency and selectivity compared to the parent compound. [] For instance, compound 7d-9 displayed potent and selective inhibitory activity against PDGF-βR. [] Additionally, compound 7b-2 exhibited potent inhibitory activity towards both PDGF- and VEGF-induced signaling. []

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was designed and synthesized as a potential positron emission tomography (PET) imaging agent for dopamine D4 receptors. [] Ex vivo studies in rats showed a homogeneous distribution of radioactivity within the brain, suggesting its potential as a D4 receptor imaging agent. []

(Dimethylamino)-Functionalised ‘Titanocenes’ incorporating 7-Azaindole (5a–5c)

  • Compound Description: These compounds are a series of (dimethylamino)-functionalized 'titanocenes' where the 7-azaindole (another name for 1H-pyrrolo[2,3-b]pyridine) moiety is linked to a cyclopentadienyl ligand, forming a metallocene complex. [] The compounds exhibited varying degrees of cytotoxicity against LLC-PK cells, with 5a displaying the highest potency (IC50 = 8.8 μM), comparable to cisplatin. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

  • Compound Description: Synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, this compound represents a structural modification of the core pyrrolopyrimidine scaffold. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: Similar to its isomer, this compound was synthesized as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, focusing on exploring structural modifications to the pyrrolopyrimidine scaffold. []

3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]-pyridine

  • Compound Description: This compound is another analog of L-750,667, a high-affinity and selective dopamine D4 receptor ligand, designed as a potential PET tracer. [, ] Its successful radiosynthesis and potential as a PET tracer for dopamine D4 receptors are highlighted. [, ]

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: ABBV-744 is a BET bromodomain inhibitor with selectivity for the second bromodomain (BD2). [] It exhibits improved selectivity for BD2 over BD1, suggesting a potential for an improved therapeutic index in oncology. []

2-Propyl-1H-pyrrolo-[2,3-b]pyridine

  • Compound Description: This compound is a simple alkyl derivative of 1H-pyrrolo-[2,3-b]pyridine, synthesized as part of a broader effort to develop bioactive drugs based on substituted 1H-pyrrolo-[2,3-b]pyridines. [] Its crystal structure was determined to gain insight into its structural features and potential relationship to biological activity. []

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

  • Compound Description: This compound is a synthetic intermediate obtained during the synthesis of pyrrolo[2,3-b]pyridine derivatives. [] It is prepared by treating (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile with triphenylphosphine. []

(Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1)

  • Compound Description: This compound served as a starting point in developing potent and selective cell division cycle 7 kinase (Cdc7) inhibitors. [] It showcases the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as a scaffold for developing novel anticancer agents.

[(Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42)

  • Compound Description: This compound represents a potent ATP-mimetic inhibitor of Cdc7 kinase (IC50 = 7 nM) developed through structure-activity relationship studies starting from compound 1. [] This molecule highlights the potential of optimizing the 1H-pyrrolo[2,3-b]pyridine scaffold to develop potent and selective kinase inhibitors.

4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (8)

  • Compound Description: This compound, bearing aryl substituents and a nitrile group, belongs to a series of novel pyrrolo[2,3-b]pyridine scaffolds synthesized and characterized for potential biological activity. []

4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (9)

  • Compound Description: Structurally similar to compound 8, this compound also belongs to the series of novel pyrrolo[2,3-b]pyridine scaffolds synthesized and characterized for potential biological activity. [] It differs from compound 8 by the presence of a chlorine atom on the phenyl ring at position 6.

4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a simple halogenated derivative of 1H-pyrrolo[2,3-b]pyridine, which was subjected to experimental charge density analysis and density functional theory (DFT) studies. [] These studies provided insights into its electronic structure, topological features, and intermolecular interactions. []

Phenacyl-7-azaindole Analogs (1-9)

  • Compound Description: This series comprises various 7-azaindole (1H-pyrrolo[2,3-b]pyridine) analogs with diverse substituents on the phenyl ring of a phenacyl moiety attached to the azaindole nitrogen. [] These analogs were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glycation. [] Compounds 2-5 showed AChE and BChE inhibitory activity, with some demonstrating greater potency than the standard Galantamine. [] Compound 5 exhibited potent antiglycation activity, surpassing the standard Rutin. []

2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

  • Compound Description: This compound is a key pharmaceutical intermediate, and its practical synthesis is described. [] The synthesis involves regioselective chlorination of 7-azaindole, selective monodechlorination of a nicotinic acid derivative, and a palladium-catalyzed coupling reaction. []

1H-Pyrrolo[2,3-b]pyridine Derivatives with Alkyl- or Aryl-Substituents and Amino-, Nitro-, Nitroso-, and Halogeno-Substituents

  • Compound Description: These compounds represent a range of 1H-pyrrolo[2,3-b]pyridine derivatives with varying substituents, including alkyl, aryl, amino, nitro, nitroso, and halogens at different positions of the pyrrolopyridine core. [] Their mass spectra and fragmentation patterns were studied to understand their decomposition pathways upon electron impact. []

1,7-Dideaza-2'-deoxy-6-nitronebularine

  • Compound Description: This compound is a pyrrolo[2,3-b]pyridine nucleoside analog, specifically a 1,7-dideaza-2'-deoxy-6-nitronebularine. [] It features an intramolecular hydrogen bond that stabilizes the syn conformation of the N-glycosidic bond, unlike typical purine nucleosides. [] Its crystal structure reveals a stacked three-dimensional network stabilized by intermolecular hydrogen bonds. []

1-Alkyl- and 1-Aryl-2-amino-4-cyanopyrroles

  • Compound Description: These compounds serve as key intermediates in a novel synthetic route for 1H-pyrrolo[2,3-b]pyridines. [] They undergo condensation reactions with various 1,3-dicarbonyl compounds, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid to yield the desired 1H-pyrrolo[2,3-b]pyridines. []

6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles

  • Compound Description: These compounds are formed through the cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides (ATCN) with aliphatic thiols. [] This reaction provides access to a unique class of pyrrolo[3,4-c]pyridine derivatives with potential biological activities.

Methyl 4,8-Diamino-1-aryl-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-d]thieno[2,3-b]pyridine-7-carboxylates

  • Compound Description: These compounds are formed through a cascade heterocyclization reaction of 2-acyl-1,1,3,3-tetracyanopropenides with methyl mercaptoacetate. [] This reaction represents a novel approach for synthesizing fused heterocyclic scaffolds containing the pyrrolo[3,4-d]thieno[2,3-b]pyridine core, which could possess unique biological activities.

1-(2-Deoxy-β-D-erythro-pentofuranosyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine (1,7-Dideaza-2'-deoxy-6-nitronebularine)

  • Compound Description: This compound is a 1,7-dideaza-2'-deoxy-6-nitronebularine derivative, synthesized as part of an exploration of 1,7-dideaza-2′,3′-dideoxyadenosine (1) and related pyrrolo[2,3-b]pyridine nucleosides. []

1H-Pyrrolo[2,3-b]pyridine Core Structure (7-Azaindole)

  • Compound Description: 7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic heterocyclic compound consisting of a fused pyridine and pyrrole ring. [] It serves as a common structural motif in various biologically active natural products and synthetic compounds, including those with antitumor, antimicrobial, and antiviral properties. []

Properties

CAS Number

1135437-92-1

Product Name

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

1-methyl-5-nitropyrrolo[2,3-b]pyridine

Molecular Formula

C8H7N3O2

Molecular Weight

177.163

InChI

InChI=1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3

InChI Key

OIMUASCYJUQGSD-UHFFFAOYSA-N

SMILES

CN1C=CC2=CC(=CN=C21)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.